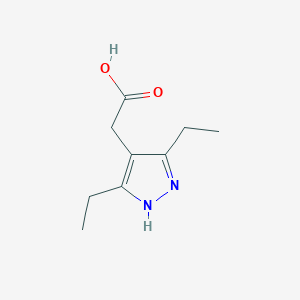

2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-7-6(5-9(12)13)8(4-2)11-10-7/h3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVANOEHYTRYLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960061-50-1 | |

| Record name | 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 3,5 Diethyl 1h Pyrazol 4 Yl Acetic Acid

Reactions at the Pyrazole (B372694) Nitrogen Atoms

The presence of two nitrogen atoms in the pyrazole ring provides sites for electrophilic attack and substitution, primarily alkylation and acylation. The regiochemical outcome of these reactions is dictated by the inherent tautomerism of the pyrazole core. nih.govencyclopedia.pub

N-alkylation of pyrazoles can be achieved using various methods, including reactions with alkyl halides under basic conditions or with electrophiles like trichloroacetimidates under acid catalysis. semanticscholar.orgresearchgate.net For an unsymmetrically substituted pyrazole such as 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid, alkylation typically results in a mixture of two regioisomeric products. The reaction can proceed at either the N1 or N2 position, leading to 2-(1-alkyl-3,5-diethyl-1H-pyrazol-4-yl)acetic acid and 2-(2-alkyl-3,5-diethyl-1H-pyrazol-4-yl)acetic acid, respectively.

The regioselectivity of the alkylation is often controlled by steric factors; the alkyl group tends to attach to the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles with α-bromoacetamides has been shown to favor the N2-alkylated product. thieme-connect.com Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation. acs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents plausible reactions based on established pyrazole chemistry.

| Reactant | Reagents & Conditions | Product(s) | Reaction Type |

|---|

N-acylation follows a similar principle, reacting the pyrazole with an acylating agent like an acyl chloride or anhydride. These reactions are fundamental in synthesizing a wide array of pyrazole derivatives, including those with potential biological activity, such as pyrazole-based acetamide (B32628) antagonists. nih.govnih.gov

A key structural feature of pyrazoles is annular prototropic tautomerism, an equilibrium in which the single hydrogen atom on the nitrogen moves between the N1 and N2 positions. nih.gov In an asymmetrically substituted compound like this compound, this dynamic process results in the coexistence of two distinct tautomeric forms: this compound and 2-(5,3-diethyl-1H-pyrazol-4-yl)acetic acid.

This tautomerism is fundamental to the reactivity of the pyrazole ring. encyclopedia.pubresearchgate.net The two nitrogen atoms in the tautomeric mixture are not equivalent; one is adjacent to a C3-ethyl group while the other is adjacent to a C5-ethyl group. This subtle difference in the electronic and steric environment of the two nitrogens directly influences the regiochemical outcome of N-substitution reactions. researchgate.net For example, in N-alkylation, the reaction proceeds on both tautomers present in the equilibrium, leading to the formation of two different products. The relative stability of the tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the ring substituents. nih.govbeilstein-journals.org

Transformations of the Acetic Acid Functional Group

The carboxymethyl group (-CH₂COOH) at the 4-position of the pyrazole ring undergoes the standard chemical reactions characteristic of carboxylic acids.

The carboxylic acid moiety can be readily converted into its corresponding ester through Fischer esterification. This involves reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. organic-chemistry.org This condensation reaction produces the corresponding ester and water.

Amidation of the carboxylic acid group yields pyrazol-4-yl acetamides. This transformation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with ammonia (B1221849) or a primary/secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various peptide coupling reagents. The synthesis of (1H-pyrazol-4-yl)acetamide derivatives is a known route for producing compounds with potential pharmacological activity. nih.govresearchgate.net

Table 2: Ester and Amide Derivatives This table presents plausible reactions based on established carboxylic acid chemistry.

| Reactant | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 2-(3,5-diethyl-1H-pyrazol-4-yl)acetate | Fischer Esterification |

The acetic acid side chain can be removed through decarboxylation, which involves the loss of carbon dioxide (CO₂). For heteroaromatic carboxylic acids, this transformation can be facilitated by heat or, more efficiently, through metal catalysis. researchgate.net Copper-catalyzed decarboxylation is a well-established method for aromatic and heteroaromatic carboxylic acids. tandfonline.comfuture4200.com For instance, the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acids has been successfully carried out using copper compounds at elevated temperatures. google.comgoogle.com

Applying this methodology to this compound would likely involve heating the compound in the presence of a copper catalyst (e.g., Cu₂O or Cu) and a high-boiling solvent like quinoline. tandfonline.comgoogle.com This process would yield 3,5-diethyl-4-methyl-1H-pyrazole as the primary derivative. Acid-catalyzed decarboxylation at high temperatures is another potential pathway. google.comgoogle.com

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3,5-diethyl-1H-pyrazol-4-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. nih.gov More modern and selective methods, such as manganese-catalyzed hydrosilylation, have also proven effective for reducing heteroaromatic acetic acids to their corresponding alcohols. nih.govacs.org The synthesis and subsequent oxidation of 2-(pyrazolyl)ethanols have been described, confirming the viability of these structures. researchgate.net

Partial reduction of the carboxylic acid to the corresponding aldehyde, 2-(3,5-diethyl-1H-pyrazol-4-yl)acetaldehyde, is a more delicate transformation that requires milder and more controlled conditions to avoid over-reduction to the alcohol. rsc.orgresearchgate.net This can be accomplished through a multi-step process, such as conversion of the acid to a Weinreb amide followed by reduction with a gentle hydride reagent. Direct methods, such as visible-light-catalyzed oxidative decarboxylation of arylacetic acids, also provide a pathway to aryl aldehydes. chemrevlett.comrsc.org

Reactions Involving the Ethyl Substituents

The ethyl groups at the C-3 and C-5 positions of the pyrazole ring are generally stable alkyl substituents. However, they can undergo reactions under specific conditions, typical for alkyl chains on aromatic systems. While literature specifically detailing reactions on the ethyl groups of this compound is sparse, the reactivity can be inferred from studies on similar 3,5-dialkylpyrazoles.

Potential reactions could include:

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl groups. Depending on the reaction conditions, this could lead to the formation of acetylpyrazoles or pyrazole carboxylic acids. It is a challenge to perform such reactions without affecting the acetic acid side chain or the pyrazole ring itself, which is generally stable to oxidation. pharmaguideline.com

Halogenation: Free-radical halogenation at the benzylic-like positions of the ethyl groups is a theoretical possibility, though this typically requires specific initiators (e.g., UV light) and may suffer from a lack of selectivity.

The primary focus in the literature has been on the reactivity of the pyrazole core and the acetic acid moiety, leaving the modification of the ethyl substituents as a less explored area of its chemistry.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, which influences its substitution patterns. nih.gov

Electrophilic Substitution: In pyrazole systems, electrophilic substitution reactions preferentially occur at the C-4 position. pharmaguideline.comnih.govresearchgate.net In the case of this compound, this position is already substituted with the acetic acid side chain. The presence of two electron-donating ethyl groups at C-3 and C-5 further increases the electron density of the ring, making it highly activated. researchgate.net However, since the C-4 position is blocked, electrophilic attack on the ring carbons is sterically and electronically hindered.

Electrophilic attack can also occur on the nitrogen atoms. pharmaguideline.com The pyridine-like nitrogen (N2) is generally the site of protonation and alkylation. nih.gov The N-unsubstituted pyrazole can be readily alkylated at the N-1 position using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is generally difficult due to its electron-rich nature. encyclopedia.pub Such reactions are more feasible if the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. encyclopedia.pub The C-3 and C-5 positions are less electron-rich compared to C-4 and are considered electrophilic centers, making them potential sites for nucleophilic attack, although this typically requires harsh conditions or activation. nih.govresearchgate.net

Synthesis of Structurally Diversified Derivatives and Analogues

The functional groups of this compound serve as handles for extensive derivatization. The carboxylic acid group is the most reactive site for creating a diverse library of analogues. Standard reactions of carboxylic acids, such as esterification and amidation, can be readily performed to produce a wide array of esters and amides, respectively.

Modifications at the C-3, C-4, and C-5 positions allow for the synthesis of structurally diverse analogues.

C-4 Position: The primary point of modification is the acetic acid side chain. Its carboxyl group can be converted into esters, amides, and other acid derivatives. For instance, coupling with various amines or alcohols leads to a large family of compounds with potentially different physicochemical properties.

C-3 and C-5 Positions: While direct modification of the existing ethyl groups is not common, analogues with different substituents at these positions can be synthesized. Synthetic strategies for pyrazoles often start from 1,3-dicarbonyl compounds, which allows for variation in the groups at what will become the C-3 and C-5 positions. nih.gov By choosing a different β-diketone precursor to heptane-3,5-dione, one can introduce a wide variety of alkyl or aryl groups (R¹, R²) at these positions, as shown in the general synthesis below.

Table 1: Synthesis of Pyrazole Analogues with Varied C-3 and C-5 Substituents

| Precursor (β-Diketone) | R¹ | R² | Resulting Pyrazole Core |

|---|---|---|---|

| Heptane-3,5-dione | Ethyl | Ethyl | 3,5-Diethylpyrazole |

| Pentane-2,4-dione | Methyl | Methyl | 3,5-Dimethylpyrazole (B48361) |

| 1-Phenylbutane-1,3-dione | Methyl | Phenyl | 3-Methyl-5-phenylpyrazole |

This table illustrates how the choice of the starting β-diketone determines the substituents at the C-3 and C-5 positions of the resulting pyrazole ring.

Furthermore, the N-1 position of the pyrazole ring can be substituted (N-alkylation), which can influence the properties and tautomeric equilibrium of the molecule. researchgate.netmdpi.com

The 2-(pyrazol-4-yl)acetic acid scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The acetic acid moiety and the adjacent pyrazole ring nitrogen can participate in intramolecular cyclization reactions to form bicyclic structures. These reactions often involve the initial conversion of the carboxylic acid to a more reactive derivative, such as an ester or amide, followed by cyclization.

A common transformation is the synthesis of pyrazolo[4,3-c]pyridinone derivatives. This can be achieved through multi-step sequences, often starting with the cyclocondensation of a pyrazole intermediate. For example, the reaction of 5-aminopyrazole-4-carbaldehydes with active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org While not a direct cyclization of the title compound, these strategies highlight the utility of the pyrazole scaffold in building fused rings. More directly, derivatives of 2-(pyrazol-4-yl)acetic acid can be cyclized to form fused systems like pyrazolopyridinones or pyrazolopyridazinones. rsc.org For instance, acetic acid can mediate the one-pot synthesis of pyrazolyl-s-triazine derivatives. nih.gov

Another important class of fused systems includes pyrazolo[3,4-d]pyrimidines . These are often synthesized from 5-aminopyrazole precursors, which can be cyclized with various one-carbon synthons. mdpi.com The acetic acid group on the C-4 position can be a key component in forming part of the new fused ring.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Pyrazole Precursor Type | Reagents/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole-4-carboxylate | Formamide (B127407), then POCl₃, then amine | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| Pyrazole-4-carbaldehyde | Malononitrile, K₂CO₃/EtOH | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

This table provides examples of synthetic routes from functionalized pyrazoles to various fused heterocyclic systems.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of pyrazole synthesis and functionalization are well-studied. The most common synthesis of the pyrazole core involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. The mechanism proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. nih.gov

Mechanistic studies have also been conducted on the formation of fused systems. For example, computational investigations using Density Functional Theory (DFT) have been employed to understand the regioselectivity in the synthesis of fused pyrazolo[3,4-d]pyridazinones. researchgate.net These studies help in elucidating the transition states and reaction pathways, allowing for the rational design of synthetic strategies to favor one regioisomer over another.

The mechanism for multicomponent reactions that yield complex pyrazole derivatives has also been investigated. For example, the synthesis of amino pyrazole thioether derivatives mediated by iodine involves an initial Michael addition, followed by iodine-promoted oxidative C-N bond formation and subsequent cyclization. rsc.org Such mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of these transformations.

Advanced Structural and Spectroscopic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the determination of a compound's elemental composition with high accuracy and precision. For 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid, the molecular formula is established as C9H14N2O2. This corresponds to a monoisotopic mass of 182.10553 Da. uni.lu

In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap mass spectrometer. sfu.canih.gov The high mass accuracy of these instruments allows for the experimental m/z value to be matched to a unique elemental formula, thereby confirming the identity of the compound. For instance, the protonated molecule, [M+H]+, would be expected at an m/z of 183.11281. uni.lu The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value would provide strong evidence for the molecular formula C9H14N2O2.

Furthermore, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can provide an additional layer of confidence in the identification. For the [M+H]+ ion of this compound, the predicted CCS is 140.9 Ų. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound and its Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 183.11281 | 140.9 |

| [M+Na]+ | 205.09475 | 149.2 |

| [M-H]- | 181.09825 | 139.5 |

| [M+NH4]+ | 200.13935 | 159.0 |

| [M+K]+ | 221.06869 | 146.4 |

| [M+H-H2O]+ | 165.10279 | 134.5 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution and the solid state. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of this compound.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts of these signals are influenced by the electronic environment of the protons. For example, the methylene (B1212753) protons of the ethyl groups and the acetic acid moiety would likely appear as distinct quartets and singlets, respectively. The methyl protons of the ethyl groups would present as triplets due to coupling with the adjacent methylene protons. The pyrazole (B372694) N-H proton would typically be a broad singlet, and its chemical shift could be concentration and solvent dependent. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (typically ~170-180 ppm). rsc.org The aromatic carbons of the pyrazole ring would appear in the range of ~100-150 ppm, while the aliphatic carbons of the ethyl and acetic acid groups would be found at higher field (upfield). nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~2.6 | ~20 |

| -CH₃ (ethyl) | ~1.2 | ~14 |

| -CH₂- (acetic acid) | ~3.5 | ~30 |

| C=O (carboxylic acid) | - | ~175 |

| C3/C5 (pyrazole) | - | ~145 |

| C4 (pyrazole) | - | ~110 |

| N-H (pyrazole) | ~12 (broad) | - |

| O-H (carboxylic acid) | ~11 (broad) | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of the molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the ethyl and acetic acid methylene groups based on the known proton assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. sfu.caresearchgate.net For this compound, ssNMR could be used to investigate the tautomerism of the pyrazole ring and the hydrogen bonding interactions of the carboxylic acid group in the solid state. sfu.casigmaaldrich.com

Studies on the related pyrazole-4-carboxylic acid have shown that it forms quasi-linear ribbons linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. sfu.casigmaaldrich.com These studies also revealed dynamic proton disorder, which could be investigated for the diethyl derivative using variable temperature ssNMR experiments. sfu.ca Different polymorphic forms would likely exhibit different chemical shifts and cross-polarization dynamics in their ssNMR spectra. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. rsc.org

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), the N-H stretch of the pyrazole ring (~3100-3300 cm⁻¹), and C-H stretching vibrations of the aliphatic groups (~2850-3000 cm⁻¹). pharmaffiliates.comhmdb.ca

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C=N vibrations of the pyrazole ring would be expected to give rise to strong Raman signals. rsc.org The position and width of the O-H and N-H stretching bands in both FT-IR and Raman spectra can provide insights into the strength and nature of hydrogen bonding interactions in the solid state. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Pyrazole | N-H stretch | ~3100-3300 |

| Pyrazole Ring | C=N, C=C stretches | ~1400-1600 |

| Aliphatic | C-H stretches | ~2850-3000 |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Crucially, XRD would reveal the supramolecular structure, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. iucr.orgmdpi.com For this compound, it would be of particular interest to determine the hydrogen bonding pattern, specifically whether the carboxylic acid forms dimers and how these interact with the pyrazole rings of neighboring molecules. researchgate.net The crystal structure of the related bis(3,5-dimethylpyrazol-1-yl)acetic acid shows intermolecular O-H···N hydrogen bonds linking the molecules into one-dimensional chains. researchgate.net A similar or more complex arrangement could be expected for the title compound.

Table 4: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally from a single-crystal XRD study.

Elucidation of Molecular Geometry and Conformation

The molecular geometry of this compound is centered around the planar pyrazole ring. The pyrazole ring itself is a five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms, which typically exhibits a planar conformation. researchgate.net The ethyl groups at positions 3 and 5 and the acetic acid moiety at position 4 will adopt specific conformations to minimize steric hindrance.

Analysis of Crystal Packing and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to form extensive hydrogen bonding networks, which are a characteristic feature of pyrazole carboxylic acids. nih.govresearchgate.net The primary hydrogen bonding motif will likely involve the carboxylic acid groups, which are strong hydrogen bond donors and acceptors. It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups. aip.org This is a very common arrangement for carboxylic acids in the solid state.

Studies on Tautomeric Forms in the Solid State

Pyrazoles can exist in different tautomeric forms, and this is particularly relevant for pyrazoles with substituents that can participate in tautomerism, such as a hydroxyl group, which can tautomerize to a keto form (pyrazolone). For this compound, while the primary form is the 1H-pyrazole, the possibility of other tautomers, especially under certain conditions or in different polymorphic forms, should be considered.

Studies on related 4-substituted pyrazoles have shown that the tautomeric equilibrium can be influenced by the nature of the substituent and the physical state (solid versus solution). researchgate.netnih.gov For instance, in the solid state, one tautomer is often exclusively present, and this is typically the most stable one. nih.gov In some 4-substituted pyrazolone (B3327878) derivatives, the keto-enol tautomeric equilibrium is heavily dependent on the solvent and whether the compound is in solution or in the solid state. nih.gov While the acetic acid moiety itself is not prone to tautomerization, its electronic influence on the pyrazole ring could play a role in the stability of different pyrazole tautomers. However, for a simple 4-alkyl-substituted 1H-pyrazole, the 1H-form is generally the most stable. The presence of strong intermolecular hydrogen bonds in the solid state, as discussed in the previous section, will likely "lock" the molecule in its most stable tautomeric form.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

The electronic absorption and emission properties of this compound are determined by the electronic transitions within the pyrazole ring and the influence of its substituents. Pyrazole derivatives are known to be fluorescent, and their photophysical properties can be tuned by modifying the substituents on the pyrazole core. niscpr.res.innih.govnih.gov

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic pyrazole ring. The exact position of the absorption maxima (λ_max) will be influenced by the ethyl and acetic acid groups. Alkyl groups generally cause a small bathochromic (red) shift. Studies on other pyrazole derivatives have shown absorption peaks in the range of 250-380 nm. niscpr.res.in For example, a study on (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed an absorption maximum around 301-303 nm. physchemres.org

Upon excitation with UV light, the compound is expected to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be sensitive to the molecular environment, including the solvent and the presence of hydrogen bonding. For instance, some pyrazole derivatives show aggregation-induced emission enhancement. researchgate.net The fluorescence properties can also be affected by the acidity of the medium, which can protonate or deprotonate the pyrazole and carboxylic acid moieties, thereby altering the electronic structure. niscpr.res.in

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. physchemres.orgderpharmachemica.com DFT is often employed with hybrid functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in predicting molecular properties. physchemres.orgresearchgate.net

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related pyrazole (B372694) derivative, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, revealed a non-planar structure with C1 point group symmetry. physchemres.orgresearchgate.net A similar analysis for 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid would provide a precise model of its geometry.

The electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Table 1: Illustrative Predicted Structural Parameters for this compound from a Hypothetical DFT Geometry Optimization

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| N1-N2 | ~1.36 Å | |

| C3-N2 | ~1.33 Å | |

| C4-C5 | ~1.39 Å | |

| C4-C(acetic) | ~1.51 Å | |

| C(carboxyl)-O(H) | ~1.35 Å | |

| C(carboxyl)=O | ~1.21 Å | |

| Bond Angles | ||

| N1-N2-C3 | ~112° | |

| C4-C5-N1 | ~106° | |

| C3-C4-C5 | ~108° | |

| C(acetic)-C4-C5 | ~127° | |

| O-C-O(H) | ~123° | |

| Dihedral Angle | ||

| C5-C4-C(acetic)-C(carboxyl) | ~90° | |

| Note: These values are illustrative examples of what a DFT calculation might predict and are based on typical parameters for similar molecular fragments. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational studies on other pyrazole derivatives have been used to calculate these values. For example, a DFT analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid determined a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov A similar analysis for this compound would quantify its electronic stability and reactivity profile.

Table 2: Example Frontier Molecular Orbital Energies from DFT Calculations on a Related Pyrazole Compound

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.20 | Electron-donating capability |

| LUMO | -1.74 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.46 | Chemical reactivity and stability |

| Note: Data is based on values reported for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid to illustrate the output of FMO analysis. nih.gov |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data for structural confirmation and analysis. derpharmachemica.commdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared spectrum. This helps in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching in the carboxylic acid group or N-H stretching in the pyrazole ring. physchemres.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts can be compared with experimental data to aid in the structural elucidation of the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum (λmax). physchemres.orgresearchgate.net This provides insight into the electronic transitions occurring within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Corresponding Functional Group |

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | N-H stretch (pyrazole) |

| ~2970 | C-H stretch (ethyl) | ||

| ~1710 | C=O stretch (carboxylic acid) | ||

| ~1560 | C=N stretch (pyrazole) | ||

| ¹H NMR | Chemical Shift (ppm) | ~12.0 | -COOH |

| ~11.5 | -NH (pyrazole) | ||

| ~3.3 | -CH₂- (acetic) | ||

| ~2.6 | -CH₂- (ethyl) | ||

| ~1.2 | -CH₃ (ethyl) | ||

| ¹³C NMR | Chemical Shift (ppm) | ~175 | -COOH |

| ~145 | C3/C5 (pyrazole) | ||

| ~105 | C4 (pyrazole) | ||

| ~30 | -CH₂- (acetic) | ||

| ~20 | -CH₂- (ethyl) | ||

| ~14 | -CH₃ (ethyl) | ||

| UV-Vis | λmax (nm) | ~220-280 | π → π* transitions |

| Note: These are hypothetical values based on typical spectroscopic data for pyrazole and acetic acid moieties, intended to illustrate the predictive power of computational methods. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.netresearchgate.net Constructing a PES is computationally intensive but essential for understanding the relative stabilities of different conformers and the energy barriers that separate them. nih.govemory.edu

For molecules with rotatable bonds, such as the acetic acid side chain in this compound, multiple low-energy conformations may exist. For example, studies on acetic acid have shown that it has two planar conformers, trans and cis, with the trans-conformer being significantly more stable. researchgate.net A detailed PES for the title compound would reveal its preferred conformations and the energetic pathways for interconversion, which can influence its physical properties and biological interactions.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a vacuum or in a solvent.

Analyze its flexibility and internal motions.

Study its interaction with other molecules or biological targets by simulating the stability of the complex over time.

Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from MD trajectories to assess the stability of the molecule's structure and identify flexible regions. rsc.org For instance, MD simulations of pyrazole-based compounds have been performed for up to 100 nanoseconds to confirm the stability of ligand-receptor complexes. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (theoretical, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). eajournals.orgijper.org

These models are developed by calculating a set of molecular descriptors that numerically represent the structural, electronic, and physicochemical features of a molecule. derpharmachemica.com These descriptors are then used to build a regression model, often using methods like Multiple Linear Regression (MLR), to predict the activity or property of interest. mdpi.com Descriptors can be derived from DFT calculations and include parameters such as HOMO and LUMO energies, dipole moment, and molecular weight. derpharmachemica.comeajournals.org QSAR studies on pyrazoline and acetic acid derivatives have successfully developed models to predict their anticancer and antibacterial activities, respectively. derpharmachemica.comeajournals.orgijper.org A theoretical QSAR study on this compound could identify the key structural features that are likely to govern its potential biological activities.

Table 4: Common Molecular Descriptors Used in Theoretical QSAR/QSPR Studies

| Descriptor Class | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Balaban Index |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) |

| Source: These descriptors are commonly employed in QSAR studies of various chemical series. derpharmachemica.comijper.org |

Molecular Descriptors Calculation and Correlation Analysis

Commonly calculated molecular descriptors for pyrazole derivatives include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment and frontier orbital energies (HOMO and LUMO).

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

A hypothetical correlation analysis for a series of pyrazole acetic acid derivatives might look like the interactive data table below. Such an analysis would aim to correlate these descriptors with a specific biological activity, for instance, enzyme inhibition. A positive correlation with a descriptor like molecular weight might suggest that bulkier substituents enhance activity, while a negative correlation with polar surface area could indicate that lower polarity is favorable for cell membrane permeability.

Interactive Data Table: Illustrative Correlation of Molecular Descriptors for Pyrazole Acetic Acid Derivatives

| Molecular Descriptor | Correlation with Biological Activity | Interpretation |

| Molecular Weight | Positive | Increased bulk may enhance binding interactions. |

| LogP | Positive | Higher lipophilicity may improve membrane transport. |

| Polar Surface Area (PSA) | Negative | Lower polarity might be beneficial for crossing biological barriers. |

| Hydrogen Bond Donors | Variable | Dependent on the specific interactions within the target binding site. |

| Hydrogen Bond Acceptors | Variable | Dependent on the specific interactions within the target binding site. |

Note: This table is illustrative and not based on experimental data for this compound.

Predictive Modeling of Theoretical Properties

Predictive modeling for pyrazole derivatives often employs techniques like Density Functional Theory (DFT) for detailed insights into their electronic structure and properties. eurasianjournals.com Molecular dynamics (MD) simulations are also utilized to explore their dynamic behavior and conformational space. eurasianjournals.com These models can predict properties such as reactivity, stability, and spectroscopic characteristics.

For instance, a predictive model for a class of pyrazole derivatives might aim to forecast their inhibitory activity against a particular enzyme. nih.gov By developing a 3D-QSAR model, researchers can create contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) would be favorable or unfavorable for activity. nih.govnih.gov This information is invaluable for designing new derivatives with enhanced potency. nih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Profiling (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For pyrazole derivatives, docking studies are instrumental in predicting their binding modes and affinities to biological targets. eurasianjournals.com While no specific molecular docking studies for this compound have been reported, the general methodology and its application to similar compounds provide a clear indication of how such an analysis would be conducted.

Identification of Potential Binding Sites on Modeled Targets

The initial step in a molecular docking study is the identification of the binding site on the target protein. This is often a catalytic site or an allosteric regulatory site. For pyrazole derivatives, which are known to target a range of proteins including kinases and enzymes, the binding pocket is typically a well-defined cavity on the protein surface. nih.govnih.govmdpi.com Computational tools can predict these pockets based on the protein's three-dimensional structure. The pyrazole scaffold is a versatile lead structure in pharmaceutical development due to its ability to be modified at multiple sites to interact with various binding pockets. mdpi.com

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Once a plausible binding pose is identified, the intermolecular interactions between the ligand and the protein are analyzed. For pyrazole derivatives, these interactions commonly include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the carboxylic acid group of the acetic acid moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The diethyl groups on the pyrazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-stacking: The aromatic pyrazole ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, studies on other pyrazole derivatives have shown that the pyrazole ring can form hydrogen bonds with key residues in the active site of enzymes. nih.gov

Emerging Research Areas and Non Clinical Applications

Role as a Synthetic Intermediate and Building Block

The bifunctional nature of 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid, combining a heterocyclic pyrazole (B372694) nucleus with a reactive carboxylic acid side chain, positions it as a key intermediate in organic synthesis. Pyrazole derivatives are recognized as vital substructures in a multitude of important compounds. nih.gov

The pyrazole acetic acid framework is a foundational element for constructing more elaborate molecular architectures. The pyrazole ring itself, along with the acetic acid moiety, can undergo various chemical transformations to yield a diverse range of polyfunctionalized heterocyclic compounds. hilarispublisher.com Research on related compounds demonstrates that the pyrazole nucleus is a core unit in the synthesis of numerous complex molecules. nih.gov

For instance, pyrazole derivatives are widely used as precursors for fused heterocyclic systems. Studies have shown that pyrazole-s-triazine derivatives can be synthesized through a one-pot reaction involving β-dicarbonyl compounds and 2-hydrazinyl-4,6-disubstituted-s-triazine, showcasing the pyrazole's role in creating complex, multi-ring structures. nih.gov Similarly, the synthesis of novel thiazole (B1198619) derivatives has been achieved using pyrazoline-N-thioamides as intermediates, which are derived from pyrazole-containing chalcones. nih.gov This highlights the capability of the pyrazole scaffold to serve as a platform for assembling intricate heterocyclic systems with potential applications in various fields.

Table 1: Examples of Complex Heterocycle Synthesis from Pyrazole-based Precursors

| Precursor Type | Reagents | Resulting Complex Molecule |

|---|---|---|

| Pyrazoline-N-thioamides | Ethyl 2-chloro-3-oxobutanoate | 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles nih.gov |

| β-Dicarbonyls & Hydrazine (B178648) Derivatives | N,N-dimethylformamide dimethylacetal, 2-hydrazinyl-4,6-disubstituted-s-triazine | Pyrazole-s-triazine derivatives nih.gov |

The structure of this compound is well-suited for the synthesis of both macrocycles and polymers. The presence of multiple reactive sites allows for its incorporation into large, cyclic structures or long, repeating polymer chains.

Research into related pyrazole carboxylates has demonstrated their utility in forming macroheterocycles. For example, a method has been developed for the synthesis of an 18-membered nitrogen macroheterocycle through the acid-catalyzed cyclocondensation of a pyrazole-3-carbohydrazide derivative. bohrium.com This process underscores the potential of pyrazole-based acids to act as key components in the construction of large, complex cyclic molecules. While specific examples of polymerization using this compound are not extensively documented, its bifunctional nature makes it a viable candidate monomer for creating novel polymeric materials.

Applications in Materials Science

The unique electronic properties and coordination capabilities of the pyrazole ring, combined with the functionality of the carboxylic acid group, make this class of compounds highly attractive for applications in materials science.

Pyrazole derivatives have a long history of use as ligands in coordination chemistry due to the ability of their adjacent nitrogen atoms to coordinate with metal ions. researchgate.net The addition of a carboxylate group, as seen in this compound, introduces another coordination site, allowing the molecule to act as a versatile monoanionic or polydentate ligand. researchgate.netresearchgate.net

These ligands can bind to metal centers to form coordination complexes with diverse topologies and properties. researchgate.net For example, copper(II) complexes have been synthesized using 3,5-dimethyl-1H-pyrazole, where the pyrazole molecules coordinate to the metal center through their nitrogen atoms. dnu.dp.ua The presence of the carboxylate group in pyrazole acetic acids provides an additional binding point through its oxygen atoms, enabling the formation of stable, extended structures like Metal-Organic Frameworks (MOFs). mdpi.com The ability to form such organized, porous structures is a key area of interest for applications in gas storage, catalysis, and separation technologies.

The pyrazole scaffold can be chemically modified to create fluorescent molecules for use as probes and labels in various analytical and imaging applications. The synthesis of a fluorescently labeled pyrazole derivative has been reported, demonstrating a viable pathway for this application. nih.gov

In one study, a fluorescent label was created by reacting a pyrazole methanamine derivative with dansyl chloride. nih.gov The dansyl group, a well-known fluorophore, was attached to the pyrazole structure, resulting in a new compound with strong fluorescent properties. nih.gov This synthetic strategy could readily be adapted to this compound, where the acetic acid group or the pyrazole ring could be functionalized to attach a fluorophore, thereby creating a novel fluorescent dye or label.

Table 2: Synthesis of a Pyrazole-Based Fluorescent Label

| Pyrazole Precursor | Reagent | Resulting Fluorescent Compound |

|---|

While a nascent field of study for this specific compound, the broader class of heterocyclic molecules, including pyrazoles, is under investigation for use in optoelectronic and photovoltaic materials. The inherent electronic properties of the pyrazole ring, such as its aromaticity and electron-rich nature, make it a candidate for incorporation into materials designed for light-emitting diodes (LEDs), solar cells, and other electronic devices. The ability to functionalize the pyrazole core and the acetic acid side chain allows for the fine-tuning of its electronic and photophysical properties. Further research is required to fully explore the potential of this compound in these advanced material applications.

Corrosion Inhibition Studies

Pyrazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. semanticscholar.orgacs.org Their inhibitory action stems from the presence of multiple adsorption centers, including the nitrogen heteroatoms and π-electrons of the pyrazole ring, which facilitate the formation of a protective film on the metal surface. semanticscholar.orgnih.gov This adsorbed layer acts as a barrier, limiting the access of corrosive species to the metal. nih.gov

The mechanism of inhibition generally involves the adsorption of the pyrazole molecule onto the metal surface, a process that can be described by adsorption isotherms such as the Langmuir model. semanticscholar.orgnih.goviapchem.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that pyrazole derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.orgacs.orgnih.gov

The efficiency of corrosion inhibition is highly dependent on the molecular structure of the pyrazole derivative, including the nature and position of its substituents, as well as its concentration in the corrosive medium. semanticscholar.org While direct studies on this compound are not extensively documented in the reviewed literature, the known properties of related compounds suggest it would exhibit significant corrosion inhibition potential. The diethyl groups and the carboxylic acid function would influence its solubility and adsorption characteristics on a metal surface.

| Pyrazole Derivative | Metal/Medium | Inhibition Efficiency (IE%) | Inhibition Type | Source |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel / 1 M HCl | 90.8% at 10⁻³ M | Mixed-type | acs.orgnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel / 1 M HCl | 91.8% at 10⁻³ M | Mixed-type | acs.orgnih.gov |

| 1,3-bis(3-hydroxymethyl-5-methyl-1-pyrazole) propane | Steel / 0.5 M H₂SO₄ | 88% | Mixed-type | semanticscholar.org |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Copper / H₂SO₄ | 90.1% at 10 mM | Physical Adsorption | iapchem.org |

| 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Mild Steel / 15% HCl | 96.1% at 300 ppm | Mixed-type | researchgate.net |

Mechanistic Studies of Molecular Interactions with Biological Targets (in vitro/in silico focus)

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets like enzymes and receptors. The structural features of this compound make it a candidate for such interactions.

Pyrazole-containing compounds have been identified as inhibitors of a wide range of enzymes. A prominent mechanism, particularly in the context of agrochemicals, is the inhibition of succinate (B1194679) dehydrogenase (SDH, or Complex II) in the mitochondrial respiratory chain. acs.orgnih.gov SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts cellular energy production (ATP synthesis), leading to cell death. researchgate.net Several commercial pyrazole carboxamide fungicides, such as Fluxapyroxad and Benzovindiflupyr, function as SDH inhibitors. nih.govmdpi.com

While not all pyrazoles target SDH, the class exhibits broad inhibitory capabilities. For instance, some pyrazole insecticides, like Fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, a different mechanism from direct enzyme inhibition. researchgate.net Other research has identified pyrazole derivatives as potent inhibitors of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Cyclin-Dependent Kinases (CDKs), which are targets in human diseases. mdpi.commdpi.com Although direct evidence for the inhibition of Alkaline Phosphatase (AP), Cytochrome P450 2E1 (CYP2E1), Acetylcholinesterase (AChE), or Urease by this compound is limited, the known activity of related structures suggests potential for interaction with these or other enzymes.

| Pyrazole Class/Derivative | Enzyme Target | Context | Source |

|---|---|---|---|

| Difluoromethyl-substituted pyrazoles (e.g., Fluxapyroxad) | Succinate Dehydrogenase (SDH) | Fungicide | acs.orgmdpi.com |

| Aminopyrazoles | Leucine-Rich Repeat Kinase 2 (LRRK2) | Anti-Parkinson Research | mdpi.com |

| Pyrazolo[5,1-f] researchgate.netmdpi.comnaphthyridine | Phosphodiesterase 10A (PDE10A) | Anti-Parkinson Research | mdpi.com |

| Pyrazole-containing molecules | Cyclin-Dependent Kinase (CDK) / EGFR | Anticancer Research | mdpi.com |

A significant area of research for pyrazole acetic acids is their activity as receptor antagonists. Specifically, the 2-(1H-pyrazol-4-yl)acetic acid scaffold has been identified as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). nih.gov CRTh2 is a G-protein-coupled receptor activated by prostaglandin (B15479496) D2 (PGD2) and is expressed on key inflammatory cells like T-helper 2 (Th2) cells, eosinophils, and basophils. researchgate.net

The binding of PGD2 to the CRTh2 receptor mediates the activation and chemotaxis of these cells, leading to the release of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and contributing to the pathophysiology of allergic inflammation, such as in asthma. researchgate.net By acting as an antagonist, a pyrazole acetic acid derivative can bind to the CRTh2 receptor without activating it, thereby blocking the downstream inflammatory cascade initiated by PGD2. High-throughput screening has confirmed the pyrazole-4-acetic acid substructure as a viable pharmacophore for CRTh2 antagonism, with optimization leading to inhibitors with low nanomolar potency. nih.gov This makes derivatives like this compound prime candidates for investigation as non-clinical probes for studying inflammatory pathways.

The biological activity of pyrazole derivatives is finely tuned by the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.

For pyrazole-4-acetic acids acting as CRTh2 antagonists, a tight SAR has been observed. nih.gov Studies on related 2-(1H-pyrazol-1-yl)acetic acids revealed that the pyrazole core exhibits a different SAR compared to analogous indole (B1671886) acetic acids, with ortho-sulfonyl benzyl (B1604629) substituents proving particularly potent. nih.gov

In the context of enzyme inhibition, SAR studies of pyrazole-based meprin inhibitors showed that even small changes to the substituents at the 3- and 5-positions can significantly alter activity. For instance, replacing phenyl groups with smaller alkyl or larger cyclopentyl groups modulated the inhibitory potency. nih.gov Similarly, for antifungal pyrazole analogues, the substituents on the pyrazole ring were found to have significant effects on activity. nih.gov The introduction of a trifluoromethoxy group, for example, can enhance metabolic stability and bioavailability. nih.gov For this compound, the diethyl groups at the C3 and C5 positions and the acetic acid group at C4 are the key determinants of its interaction with biological targets, and any modification to these groups would be expected to alter its activity profile based on these established SAR principles.

| Pyrazole Scaffold | Target | Key SAR Finding | Source |

|---|---|---|---|

| 3,5-Diphenylpyrazole | Meprin α/β (Enzyme) | Substituents at C3/C5 positions (e.g., methyl vs. cyclopentyl) significantly impact inhibitory activity. | nih.gov |

| Pyrazole-4-acetic acid | CRTh2 (Receptor) | The pyrazole-4-acetic acid substructure is a key pharmacophore for antagonism. | nih.gov |

| Pyrazole-1-acetic acid | CRTh2 (Receptor) | Ortho-sulfonyl benzyl substituents on the pyrazole ring lead to potent antagonists. | nih.gov |

| Pyrano[2,3-c]pyrazole | SIRT1 (Enzyme) | A p-OH or p-Cl on the C4-aryl substituent and an N1-phenyl ring are beneficial for activity. | researchgate.net |

Agrochemical Research: Molecular Mode of Action

Pyrazole derivatives form the chemical basis for numerous commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.gov Their success is due to high efficacy and often novel modes of action that can overcome resistance to older classes of pesticides. nih.gov

A primary molecular mode of action for many modern pyrazole-based fungicides is the inhibition of the mitochondrial respiratory chain in pathogenic fungi. nih.govresearchgate.net Specifically, these compounds target and inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II. acs.orgnih.gov This enzyme is a vital component of both the citric acid cycle and the electron transport chain, responsible for oxidizing succinate to fumarate (B1241708) and transferring electrons to the respiratory chain. By blocking SDH, pyrazole fungicides effectively shut down cellular energy production, leading to the death of the fungus. researchgate.net This mode of action is utilized by fungicides like bixafen, fluxapyroxad, and benzovindiflupyr. mdpi.com

In addition to fungicidal action, pyrazoles are also used as insecticides. A different mode of action is observed in this context, such as the blockade of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system by fipronil, which leads to hyperexcitation and paralysis. researchgate.net

The fungicidal potential of a given pyrazole derivative is evaluated through in vitro tests against various phytopathogenic fungi. The results indicate that activity is highly dependent on the compound's structure. For this compound, its structural similarity to known SDH inhibitors suggests this as a probable mode of action in an agrochemical context.

| Pyrazole Derivative | Target Pathogen | Activity (EC₅₀ or % Inhibition) | Source |

|---|---|---|---|

| Pyrazole analogue with p-trifluoromethylphenyl | Valsa mali | EC₅₀ = 1.787 µg/mL | nih.gov |

| Pyrazole analogue with p-trifluoromethylphenyl | Thanatephorus cucumeris | EC₅₀ = 1.638 µg/mL | nih.gov |

| Pyrazole analogue '1v' | Fusarium graminearum | EC₅₀ = 0.0530 µM | nih.gov |

| Pyrazole-carboxamide '8c' | Colletotrichum gloeosporioides | 61% inhibition at 10 mM | scielo.br |

| Difluoropyrazole derivative 'A18' | Rhizoctonia solani | EC₅₀ = 0.0173 mg/L | acs.org |

Resistance Mechanisms at the Molecular Level

There is no specific information available in the reviewed scientific literature regarding the molecular resistance mechanisms to This compound . Research on resistance mechanisms is often conducted in the context of a compound's application, such as in antimicrobial or anticancer therapies, to understand how target organisms or cells develop reduced sensitivity. The absence of such data for this specific compound suggests that it may not have been extensively studied for applications where resistance is a common phenomenon, or the findings from such studies have not been published.

In the broader context of pyrazole derivatives, resistance mechanisms have been explored for compounds with demonstrated antimicrobial or antifungal activities. These mechanisms can include target protein modification, increased efflux pump activity to remove the compound from the cell, or enzymatic degradation. However, without specific studies on This compound , it is not possible to extrapolate these general mechanisms to this specific molecule.

Analytical Chemistry Applications

No specific analytical methods have been published for the detection and quantification of This compound . The development of such methods, which could include techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy, is typically driven by a need to measure the compound in various matrices for research, quality control, or monitoring purposes. The lack of such published methods indicates a limited focus on this compound in contexts that would require its routine analysis.

Future Directions and Unexplored Research Avenues

Discovery of Novel Synthetic Routes and Reactions

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the development of novel, efficient, and sustainable synthetic methodologies remains a key area of research. For 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid, future research could focus on developing innovative synthetic strategies that offer improvements in yield, selectivity, and environmental impact over classical methods.

Currently, the synthesis of substituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov For the target compound, a plausible, though not yet reported, synthetic route could involve the reaction of a suitably substituted β-ketoester with hydrazine. Furthermore, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, represent a promising avenue for the efficient synthesis of pyrazole derivatives. mdpi.com The exploration of MCRs for the direct synthesis of this compound could lead to more atom-economical and streamlined synthetic processes.

Future investigations could also explore the reactivity of the this compound scaffold itself. The pyrazole ring and the carboxylic acid moiety offer multiple sites for further functionalization, opening the door to the creation of a library of novel derivatives with potentially interesting properties. Research into the selective modification of this compound could unlock new chemical space and lead to the discovery of molecules with unique biological or material properties.

Advanced Spectroscopic Probes and Imaging Applications

The field of molecular imaging relies on the development of probes that can selectively bind to and report on specific biological targets or environments. While no studies have yet explored the use of this compound in this context, its structural features suggest potential for development as a spectroscopic probe.

The pyrazole nucleus is a common scaffold in fluorescent dyes and probes. Future research could focus on modifying the this compound structure to enhance its photophysical properties, such as quantum yield and photostability. For instance, the introduction of fluorophores or the extension of the conjugated system could lead to the development of novel fluorescent probes.

The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins or peptides, which could enable the targeted delivery of the probe to specific cells or tissues. Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the spectroscopic properties of novel derivatives and guide the design of promising candidates for imaging applications. physchemres.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be used to predict the properties of molecules, design novel compounds with desired characteristics, and optimize synthetic routes.

ML models could also be trained on existing data for pyrazole derivatives to predict their biological activity or other properties, thereby accelerating the discovery process and reducing the need for extensive experimental screening. The integration of AI/ML into the research pipeline for this compound could significantly expedite the exploration of its potential applications.

Exploration of New Mechanistic Insights in Catalysis and Chemical Biology

Future studies could investigate the coordination chemistry of this compound with various transition metals and explore the catalytic activity of the resulting complexes in a range of organic transformations. The presence of the carboxylic acid group could also allow for the formation of interesting coordination polymers or metal-organic frameworks (MOFs).

From a chemical biology perspective, the broad range of biological activities exhibited by pyrazole derivatives suggests that this compound could also possess interesting pharmacological properties. nih.govresearchgate.netglobalresearchonline.netnih.govmdpi.com Screening this compound against a panel of biological targets could reveal potential therapeutic applications. Mechanistic studies could then be employed to understand how the compound interacts with its biological targets at a molecular level.

Synergistic Applications with Other Scientific Disciplines

The versatility of the pyrazole scaffold suggests that this compound could find applications in a variety of scientific disciplines beyond traditional chemistry. The potential for this compound to be used in synergy with other fields is vast and largely unexplored.

In materials science, for example, the compound could be investigated as a building block for novel polymers or functional materials. Its ability to coordinate with metals could be exploited in the design of new sensors or electronic materials.

In agricultural science, many pyrazole derivatives have been developed as herbicides and insecticides. Future research could explore the potential of this compound and its derivatives in crop protection.

The exploration of these synergistic applications will require interdisciplinary collaborations between chemists, biologists, materials scientists, and engineers. Such collaborations will be crucial for unlocking the full potential of this and other under-investigated molecules.

Q & A

Q. What are the key structural and physicochemical properties of 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid, and how do they influence its reactivity in synthetic chemistry?

The compound’s pyrazole core with ethyl substituents at positions 3 and 5, combined with an acetic acid side chain, contributes to its polarity, hydrogen-bonding capacity, and potential for coordination chemistry. Key properties include:

- Molecular formula : Likely analogous to structurally similar compounds, such as (estimated based on and ).

- Acid dissociation constant (pKa) : The carboxylic acid group (pKa ~2.5–3.5) and pyrazole NH (pKa ~6–8) influence solubility and reactivity in aqueous or organic media .

- Spectroscopic characterization : Use to confirm substituent positions (e.g., ethyl groups at 3,5-positions) and for molecular weight validation .

Q. What synthetic routes are commonly employed to prepare pyrazole-acetic acid derivatives, and how can they be adapted for this compound?

A base-mediated reaction strategy is often used for pyrazole-acetic acid derivatives ( ). For example:

- Step 1 : React 3,5-diethylpyrazole with chloroacetyl chloride in the presence of triethylamine to form the acetamide intermediate .

- Step 2 : Hydrolyze the acetamide under acidic or basic conditions to yield the acetic acid derivative.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to control reaction kinetics and byproduct formation .

Q. How can researchers validate the purity and stability of this compound under laboratory storage conditions?

- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% recommended for biological assays) .

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity or catalytic potential of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrazole ring, which may interact with biological targets (e.g., enzymes) .

- Molecular docking : Screen against protein databases (e.g., PDB) to assess binding affinity for targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes, leveraging pyrazole’s known pharmacophore properties .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Meta-analysis : Compare substituent effects across studies (e.g., ethyl vs. methyl groups in vs. 17) to identify structure-activity relationships (SAR).

- Dose-response studies : Use standardized assays (e.g., MIC for antimicrobial activity) to quantify potency variations caused by minor structural differences .

Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing waste?

- Design of Experiments (DoE) : Apply a 2 factorial design to variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (4–12 hours) .

- Response Surface Methodology (RSM) : Model yield and impurity profiles to identify optimal conditions, reducing trial-and-error approaches .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with metal ions or biomolecules?

Q. How does the electronic nature of the pyrazole ring influence the compound’s behavior in heterogeneous catalysis or photochemical reactions?

- Cyclic Voltammetry (CV) : Measure redox potentials to evaluate electron-donating/withdrawing effects of substituents .

- Photocatalytic assays : Test under UV/visible light with TiO or other semiconductors to study degradation pathways or energy transfer mechanisms .

Methodological Notes

- Safety protocols : Follow WGK 3 guidelines () for handling hazardous intermediates (e.g., chloroacetyl chloride).

- Data validation : Cross-reference PubChem/DSSTox entries () for structural and toxicological data.

- Ethical compliance : Adhere to non-medical use declarations () for laboratory-scale applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.